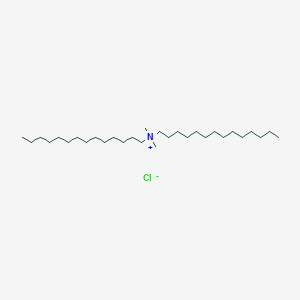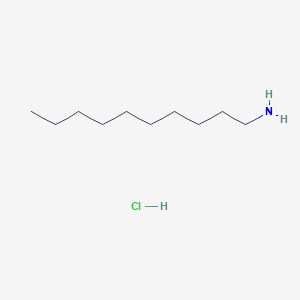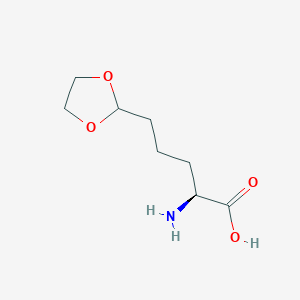
L-Allysine ethylene acetal
Descripción general
Descripción
L-Allysine ethylene acetal is a derivative of lysine .
Synthesis Analysis
A high sensitivity HPLC method has been developed for the determination of the allysine concentration in tissue by use of a naphthol derivative . The method involves the reaction of allysine with sodium 2-naphthol-7-sulfonate under conditions typically applied for acid hydrolysis of tissues .Molecular Structure Analysis
The empirical formula of L-Allysine ethylene acetal is C8H15NO4 . Its molecular weight is 189.21 .Physical And Chemical Properties Analysis
L-Allysine ethylene acetal is a crystalline compound . Its optical activity is [α]/D +4.0±0.3°, c = 1 in H2O .Aplicaciones Científicas De Investigación
Enzymatic Synthesis
L-Allysine ethylene acetal: is used in enzymatic synthesis processes. For instance, it can be synthesized using phenylalanine dehydrogenase from Thermoactinomyces intermedius. This method offers a simpler and more convenient route for the synthesis of complex molecules like VANLEV .
Biomedical Imaging
In the field of biomedical imaging, L-Allysine ethylene acetal serves as a precursor for allysine, which is essential for the quantification of collagen oxidation in disease models. A high sensitivity HPLC method has been developed to determine the concentration of allysine in tissues, which is crucial for understanding fibrotic and metastatic diseases .
Drug Development
The compound plays a significant role in the preparation of chiral intermediates for drug development. It is involved in the biocatalytic synthesis of intermediates that are pivotal for the creation of chiral drug substances .
Tissue Engineering
L-Allysine ethylene acetal: is instrumental in tissue engineering research. It is used to study the cross-linking of collagen or elastin monomers, which is a fundamental process in the build-up of fibrous tissue. This application is vital for developing treatments for conditions involving excessive fibrous tissue .
Enzyme Immobilization
The compound is also used in enzyme immobilization strategies. Immobilizing enzymes like phenylalanine dehydrogenase onto supports can enhance their stability and reusability, which is beneficial for industrial biocatalysis applications .
Analytical Chemistry
In analytical chemistry, L-Allysine ethylene acetal is used for the preparation of fluorescent derivatives of allysine. These derivatives are then quantified using advanced chromatographic techniques to measure the extent of tissue oxidation .
Chemical Process Development
It is utilized in chemical process development for the synthesis of amino acid intermediates. The compound’s role in the synthesis of intermediates like SAXAGLIPTIN, a dipeptidyl peptidase IV inhibitor, highlights its importance in the pharmaceutical industry .
Microbial Technology
Lastly, L-Allysine ethylene acetal is significant in microbial technology. It is used in the modification of microbial cells to act as catalysts for stereoselective redox reactions, which is a growing area of research with potential applications in various industries .
Mecanismo De Acción
Target of Action
L-Allysine ethylene acetal is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine or its derivatives.
Mode of Action
As a lysine derivative, it may interact with its targets in a similar manner to lysine, possibly involving processes such as protein synthesis or enzymatic reactions .
Result of Action
Given its structural similarity to lysine, it may have similar effects, such as participating in protein synthesis or other lysine-dependent processes .
Propiedades
IUPAC Name |
(2S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c9-6(8(10)11)2-1-3-7-12-4-5-13-7/h6-7H,1-5,9H2,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQULWPSGQYZREI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)CCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262449 | |
| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Allysine ethylene acetal | |
CAS RN |
215054-80-1 | |
| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215054-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxolane-2-pentanoic acid, α-amino-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using L-Allysine ethylene acetal in the total synthesis of (+)-epiquinamide?
A1: The selection of L-Allysine ethylene acetal as a starting material likely stems from its structural similarity to the target molecule, (+)-epiquinamide. Both molecules share a similar carbon backbone, and the presence of specific functional groups in L-Allysine ethylene acetal likely facilitates the subsequent synthetic steps. [] The researchers aimed for a stereoselective synthesis, meaning they carefully controlled the formation of specific stereoisomers. The chirality of L-Allysine ethylene acetal as a starting material likely plays a role in achieving this stereoselectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

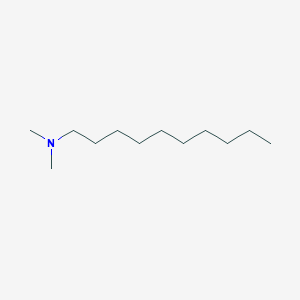


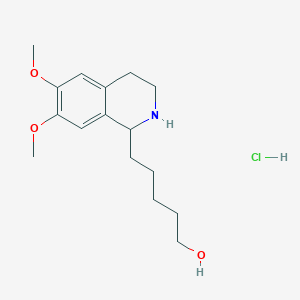
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)


![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)


